(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid
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Overview
Description
(2S,3R)-3-(Methoxycarbonyl)bicyclo[222]octane-2-carboxylic Acid is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the Diels-Alder reaction, followed by functional group transformations to introduce the methoxycarbonyl and carboxylic acid groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid: shares structural similarities with other bicyclic compounds, such as norbornane derivatives.
Norbornane: A bicyclic compound with a similar framework but different functional groups.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H16O4 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-15-11(14)9-7-4-2-6(3-5-7)8(9)10(12)13/h6-9H,2-5H2,1H3,(H,12,13) |
InChI Key |
VKQRTFJZYZXNED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)O)CC2 |
Origin of Product |
United States |
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